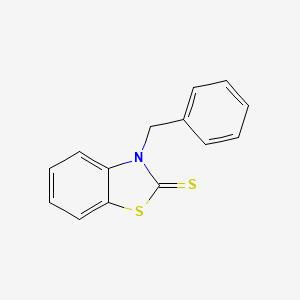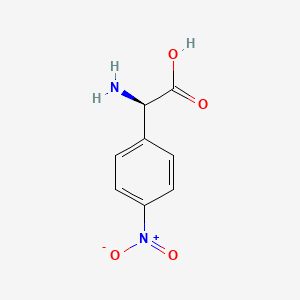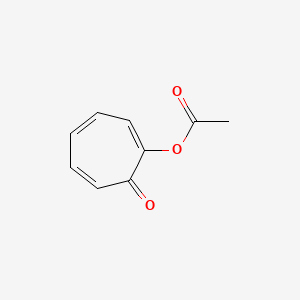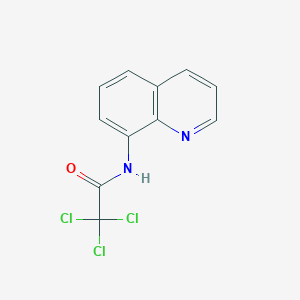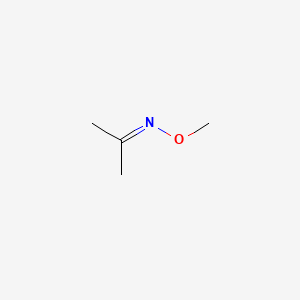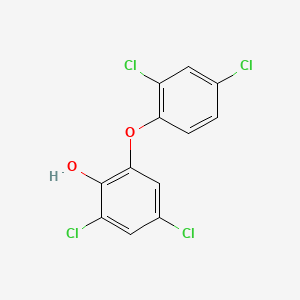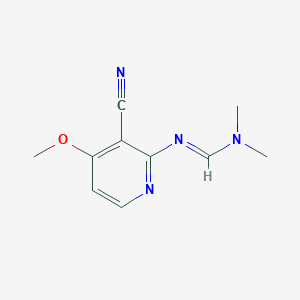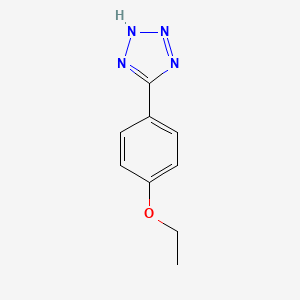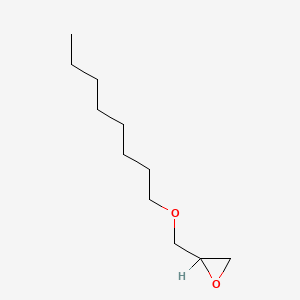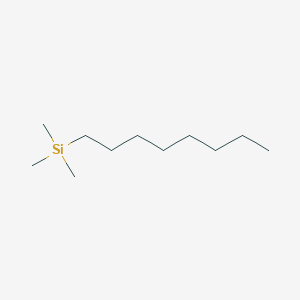
Trimethyl(octyl)silane
Vue d'ensemble
Description
Trimethyl(octyl)silane is a chemical compound with the molecular formula C11H26Si . It has an average mass of 186.410 Da and a monoisotopic mass of 186.180374 Da . It is often used in the synthesis of various materials .
Synthesis Analysis
Silanes, including this compound, serve as a radical H-donor or as a hydride donor . They are often used as an alternative to toxic reducing agents due to their outstanding affinity from silicon to oxygen and fluorine . A chiral oxazaborolidinium ion (COBI) catalyst enables a highly enantioselective hydrosilylation of ketones for the synthesis of various chiral secondary alcohols .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C11H26Si . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Silanes, including this compound, are often used as an alternative to toxic reducing agents . They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine . A chiral oxazaborolidinium ion (COBI) catalyst enables a highly enantioselective hydrosilylation of ketones for the synthesis of various chiral secondary alcohols .Physical And Chemical Properties Analysis
This compound has a molecular formula of C11H26Si, an average mass of 186.410 Da, and a monoisotopic mass of 186.180374 Da .Applications De Recherche Scientifique
Electrical Properties of Polyethylene Composites
A study by Huang et al. (2009) in the Journal of Applied Physics explored how the surface treatment of aluminum nanoparticles with octyl-trimethoxysilane impacts the electrical properties of linear low-density polyethylene composites. They found that incorporating nonpolar octyl groups on the nanoparticles' surface enhances the dielectric properties and resistivity, suggesting potential applications in the electrical and electronic industries (Huang et al., 2009).
Surface Modification and Hydrophobicity
García et al. (2007) in the Journal of the American Chemical Society reported on modifying Aerosil 200 using various methoxysilanes, including octyl-trimethoxysilane. The modifications led to different surface properties, ranging from superhydrophobic to hydrophilic. This indicates the versatility of trimethyl(octyl)silane in modifying surface properties for diverse applications (García et al., 2007).
Improved Dielectric Properties in Composites
Huang et al. (2010) in the IEEE Transactions on Dielectrics and Electrical Insulation observed that silica nanoparticles treated with octyl-trimethoxysilane showed improved dielectric properties in linear low-density polyethylene composites compared to untreated nanoparticles (Huang et al., 2010).
Grafting Density and Surface Energy
Ji et al. (2017) in Applied Surface Science studied the grafting density and surface energy of silica surfaces modified with various silanes, including trimethoxy(octyl)silane. They found a linear relationship between grafting density and surface energy, which is crucial for maximizing interfacial bonding in polymer composites (Ji et al., 2017).
Dielectric Strength of Polyethylene/Aluminum Nanocomposites
Wang et al. (2019) in the 2019 IEEE Conference on Electrical Insulation and Dielectric Phenomena discovered that the amount of trimethoxy(octyl)silane used in treating AlN/polypropylene nanocomposites affected their dielectric properties. However, the AC breakdown strengths of these composites were relatively unaffected by the amount of the silane coupling agent (Wang et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
trimethyl(octyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26Si/c1-5-6-7-8-9-10-11-12(2,3)4/h5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOGCAUNFUJOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296006 | |
| Record name | Trimethyl(octyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3429-76-3 | |
| Record name | NSC106792 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethyl(octyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



